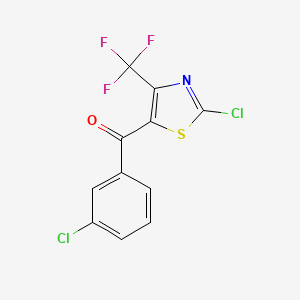

barium(2+);oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Barium(2+);oxalate, also known as barium oxalate, is a chemical compound with the formula BaC₂O₄. It consists of barium cations (Ba²⁺) and oxalate anions (C₂O₄²⁻). This compound appears as a white, odorless powder and is known for its use in pyrotechnics to produce a green flame .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Barium oxalate can be synthesized through the reaction of barium chloride (BaCl₂) with oxalic acid (H₂C₂O₄). The reaction is as follows: [ \text{BaCl}_2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{BaC}_2\text{O}_4 \downarrow + 2 \text{HCl} ] This reaction typically occurs at room temperature, and the barium oxalate precipitates out as a white solid .

Industrial Production Methods: In industrial settings, barium oxalate is often produced by reacting soluble barium salts (such as barium chloride, barium nitrate, or barium acetate) with soluble oxalates (such as sodium oxalate, potassium oxalate, or ammonium oxalate). The reaction is carried out at temperatures between 20-50°C for 2-24 hours, followed by filtration, washing, and drying to obtain the barium oxalate hydrate microcrystals .

Analyse Chemischer Reaktionen

Types of Reactions: Barium oxalate undergoes several types of chemical reactions, including:

Decomposition: When heated, barium oxalate decomposes to form barium carbonate (BaCO₃) and carbon monoxide (CO) or carbon dioxide (CO₂). [ \text{BaC}_2\text{O}_4 \rightarrow \text{BaCO}_3 + \text{CO} ] [ \text{BaC}_2\text{O}_4 \rightarrow \text{BaCO}_3 + \text{CO}_2 ]

Reaction with Acids: Barium oxalate reacts with strong acids to form soluble barium salts and oxalic acid. [ \text{BaC}_2\text{O}_4 + 2 \text{HCl} \rightarrow \text{BaCl}_2 + \text{H}_2\text{C}_2\text{O}_4 ]

Common Reagents and Conditions:

Strong Acids: Hydrochloric acid (HCl) is commonly used to react with barium oxalate.

Heat: Decomposition reactions typically occur at elevated temperatures (above 230°C).

Major Products:

Barium Carbonate (BaCO₃): Formed during the thermal decomposition of barium oxalate.

Soluble Barium Salts: Formed when barium oxalate reacts with strong acids.

Wissenschaftliche Forschungsanwendungen

Bariumoxalat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Pyrotechnik: Es wird als grüner pyrotechnischer Farbstoff in speziellen Zusammensetzungen verwendet, die Magnesiummetallpulver enthalten.

Materialwissenschaft: Bariumoxalat wird verwendet, um Bariumtitanyloxalat herzustellen, das ein Vorläufer für Bariumtitanat (BaTiO₃) ist. {_svg_4}

Biomedizinische Forschung: Bariumtitanat-Nanopartikel, die aus Bariumoxalat gewonnen werden, wurden auf ihre mögliche Verwendung in der Krebstherapie untersucht.

Wirkmechanismus

Der Wirkmechanismus von Bariumoxalat beinhaltet hauptsächlich seine Zersetzung und Wechselwirkung mit anderen Chemikalien. Beim Erhitzen zersetzt sich Bariumoxalat zu Bariumcarbonat und Kohlenmonoxid oder Kohlendioxid. Dieser Zersetzungsprozess wird durch die Temperatur und das Vorhandensein anderer Reagenzien beeinflusst .

Wirkmechanismus

Barium oxalate can be compared with other metal oxalates, such as calcium oxalate (CaC₂O₄) and magnesium oxalate (MgC₂O₄). These compounds share similar properties, such as low solubility in water and the ability to form hydrates. barium oxalate is unique in its use as a green pyrotechnic colorant and its role as a precursor to barium titanate .

Vergleich Mit ähnlichen Verbindungen

Bariumoxalat kann mit anderen Metalloxalaten wie Calciumoxalat (CaC₂O₄) und Magnesiumoxalat (MgC₂O₄) verglichen werden. Diese Verbindungen teilen ähnliche Eigenschaften, wie z. B. geringe Wasserlöslichkeit und die Fähigkeit, Hydrate zu bilden. Bariumoxalat ist einzigartig in seiner Verwendung als grüner pyrotechnischer Farbstoff und seiner Rolle als Vorläufer für Bariumtitanat .

Ähnliche Verbindungen:

- Calciumoxalat (CaC₂O₄)

- Magnesiumoxalat (MgC₂O₄)

- Strontiumoxalat (SrC₂O₄)

Die einzigartigen Eigenschaften und Anwendungen von Bariumoxalat machen es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Bereichen.

Eigenschaften

Molekularformel |

C2BaO4 |

|---|---|

Molekulargewicht |

225.35 g/mol |

IUPAC-Name |

barium(2+);oxalate |

InChI |

InChI=1S/C2H2O4.Ba/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |

InChI-Schlüssel |

GXUARMXARIJAFV-UHFFFAOYSA-L |

Kanonische SMILES |

C(=O)(C(=O)[O-])[O-].[Ba+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docos-13-enoate](/img/structure/B12448071.png)

![7-benzyl-3H,4aH,5H,6H,8H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12448078.png)

![2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12448081.png)

![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-4-carbohydrazide](/img/structure/B12448084.png)

![2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B12448090.png)

![5,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12448098.png)

![5'-{[(4-Fluorophenyl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B12448104.png)

![4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide](/img/structure/B12448119.png)

![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12448127.png)

![N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12448144.png)

![4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride](/img/structure/B12448146.png)